1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide
Overview
Description
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide is a chemical compound with the molecular formula C13H19BrN2. It is a solid at room temperature . It is similar to 1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium Chloride, which is a useful reagent in the preparation of antimicrobial benzimidazolium compounds via N-alkylation of benzimidazoles .
Synthesis Analysis
The synthesis of 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide involves two stages . In the first stage, the compound is reacted with silver(l) oxide in dichloromethane for 4 hours. In the second stage, ClAu(tetrahydrothiophene) is added and the reaction is carried out in dichloromethane for 2 hours .Molecular Structure Analysis
The molecular structure of 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide is characterized by a benzimidazole skeleton with two isopropyl groups attached to it . The InChI code for this compound is 1S/C13H19N2.BrH/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;/h5-11H,1-4H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide is a solid at room temperature . It has a molecular weight of 283.21 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Catalyst in Organic Synthesis
This compound is often used as a catalyst in organic synthesis . It can facilitate a variety of chemical reactions, enhancing their efficiency and selectivity .
Oxidation of Alcohols
It can be used to catalyze the oxidation of alcohols . This is a crucial process in the production of aldehydes, ketones, and carboxylic acids, which are important building blocks in organic chemistry .
Acidic Degradation of Ethers
The compound can also catalyze the acidic degradation of ethers . This reaction is useful in the synthesis of a wide range of organic compounds .
Esterification Reactions
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide can be used to catalyze esterification reactions . Esterification is a key process in the production of esters, which are widely used in a variety of industries, including food, pharmaceutical, and polymer industries .
Construction of Imidazolone Rings
This compound can be used to catalyze the construction of imidazolone rings . Imidazolones are a class of heterocyclic compounds that are found in many biologically active molecules .
Synthesis of Heterocyclic Compounds
Finally, 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide can be used in the synthesis of heterocyclic compounds . These compounds are of great interest in medicinal chemistry due to their presence in a large number of bioactive molecules .
Safety and Hazards
properties
IUPAC Name |
1,3-di(propan-2-yl)benzimidazol-3-ium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2.BrH/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;/h5-11H,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEADTXMTKSHUOE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropylbenzimidazolium bromide | |
CAS RN |
684283-51-0 | |
Record name | 1,3-Diisopropylbenzimidazolium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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